Product packaging for Sarcosine, [glycine 1-14C](Cat. No.:CAS No. 134767-26-3)

Sarcosine, [glycine 1-14C]

Cat. No.: B146759
CAS No.: 134767-26-3
M. Wt: 91.09 g/mol
InChI Key: FSYKKLYZXJSNPZ-YZRHJBSPSA-N
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Description

Overview of Sarcosine (B1681465) as an Endogenous N-Methylated Amino Acid

Sarcosine, also known as N-methylglycine, is a naturally occurring N-methylated derivative of the amino acid glycine (B1666218). wikipedia.org It is found in various biological materials and tissues. wikipedia.orghmdb.ca As an endogenous amino acid, sarcosine plays a significant role as an intermediate and byproduct in the synthesis and degradation of glycine. wikipedia.orgebi.ac.uk Its formation is linked to the metabolism of choline (B1196258) and methionine, which are crucial donors of methyl groups for a wide range of biochemical reactions. wikipedia.org

The metabolic interconversion between sarcosine and glycine is a key aspect of one-carbon metabolism. ebi.ac.uknih.gov Sarcosine is generated from glycine through the action of the enzyme glycine-N-methyltransferase, and it can be metabolized back to glycine by the mitochondrial enzyme sarcosine dehydrogenase. wikipedia.orgcreative-enzymes.com This latter reaction, an N-demethylation process, also produces formaldehyde (B43269). ontosight.aiwikipedia.org The balance between sarcosine and glycine is vital for numerous physiological processes, including the synthesis of essential biomolecules like proteins, creatine, and purines. wikipedia.orgmdpi.com

Sarcosine's role extends beyond its function as a metabolic intermediate. It also acts as a competitive inhibitor of the type I glycine transporter (GlyT1) and as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. nih.govmedchemexpress.comtargetmol.com

Significance of Isotopic Labeling in Unraveling Metabolic Pathways: The Utility of Sarcosine, [glycine 1-14C]

Isotopic labeling is an indispensable technique for tracing the course of an isotope through a chemical reaction or a metabolic pathway. wikipedia.org By replacing one or more atoms in a molecule with their isotope, researchers can follow the labeled atom's journey through various biochemical transformations. wikipedia.org Carbon-14 (B1195169) (¹⁴C) is a particularly useful radioisotope for this purpose due to its long half-life and the fact that its incorporation causes minimal structural changes to the molecule, ensuring that the labeled compound behaves almost identically to its unlabeled counterpart. openmedscience.comselcia.com This technique is instrumental in elucidating metabolic pathways and understanding the distribution of carbon within an organism's metabolic network. openmedscience.comselcia.comquotientsciences.com

Sarcosine, [glycine 1-¹⁴C] is a specialized tool that leverages the power of isotopic labeling to investigate the metabolic fate of sarcosine and its relationship with glycine. The ¹⁴C label is positioned on the first carbon of the glycine moiety within the sarcosine molecule. This specific labeling allows for the precise tracking of this carbon atom as sarcosine is metabolized.

When Sarcosine, [glycine 1-¹⁴C] is introduced into a biological system, the radioactivity of the ¹⁴C atom enables researchers to follow its path. For instance, the conversion of sarcosine to glycine, catalyzed by sarcosine dehydrogenase, can be monitored by tracking the appearance of ¹⁴C-labeled glycine. tandfonline.com Subsequent metabolic transformations of the newly formed radioactive glycine, such as its conversion to serine, can also be observed. tandfonline.com This provides direct evidence of the metabolic flux through these pathways.

Research using radiolabeled compounds has provided valuable quantitative data on metabolic processes. For example, studies on the enzymatic kinetics of sarcosine metabolism and the uptake of related compounds have yielded specific activity and inhibition constants.

Enzyme Kinetics and Inhibition Data

Enzyme/TransporterSubstrate/InhibitorParameterValueSource
Sarcosine DehydrogenaseSarcosineKm0.5 mM wikipedia.org
Sarcosine DehydrogenaseSarcosineVmax16 mmol/hr/mg protein wikipedia.org
Sarcosine DehydrogenaseMethoxyacetic AcidKi (competitive inhibitor)0.26 mM wikipedia.org
Glycine Transporter Type 1a (rat)[¹⁴C]glycine-- jneurosci.org
(+/-)-NFPS (inhibitor)IC₅₀4.1 ± 0.6 nM jneurosci.org

Furthermore, studies utilizing ¹⁴C-labeled compounds in marine bacteria have quantified the rates at which these substances are metabolized, highlighting the efficiency of these pathways in different biological systems.

Metabolism of ¹⁴C-Labeled Compounds in Sargasso Sea Bacterioplankton

CompoundOxidation Rate (pmol/L/h)Incorporation Rate (pmol/L/h)Source
Sarcosine1.50.7 plos.org
Glycine2.81.2 plos.org
Formaldehyde2.11.1 plos.org
Methanol (B129727)0.90.4 plos.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO2 B146759 Sarcosine, [glycine 1-14C] CAS No. 134767-26-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i3+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYKKLYZXJSNPZ-YZRHJBSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[14C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Intracellular Metabolism and Interconversion of Sarcosine and Glycine

Biosynthetic Pathways of Sarcosine (B1681465) from Precursors

The formation of sarcosine within the cell primarily occurs through two major metabolic routes: the catabolism of choline (B1196258) and the methylation of glycine (B1666218), which is closely tied to methionine metabolism.

Choline Catabolism and Sarcosine Formation

The breakdown of choline is a significant source of sarcosine. This process begins in the mitochondria with the oxidation of choline to betaine (B1666868) aldehyde, which is then further oxidized to form betaine (trimethylglycine). smpdb.ca Betaine subsequently donates one of its methyl groups to homocysteine in a reaction catalyzed by betaine-homocysteine S-methyltransferase (BHMT), yielding dimethylglycine (DMG) and methionine. smpdb.camdpi.com

The final step in this mitochondrial pathway is the conversion of dimethylglycine to sarcosine. This oxidative demethylation is catalyzed by the flavoprotein dimethylglycine dehydrogenase (DMGDH). mdpi.comslu.se This reaction not only produces sarcosine but also generates a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. smpdb.cafrontiersin.org

Methionine Metabolism and Methyl Group Transfer Dynamics

The second major pathway for sarcosine biosynthesis involves the direct methylation of glycine, a process dependent on methionine metabolism. nih.govhmdb.ca In this pathway, the methyl group donor is S-adenosylmethionine (SAM), which is synthesized from methionine and ATP. mdpi.com The enzyme glycine N-methyltransferase (GNMT), located in the cytosol, catalyzes the transfer of a methyl group from SAM to glycine, resulting in the formation of sarcosine and S-adenosylhomocysteine (SAH). smpdb.camdpi.com

The activity of GNMT is a critical regulatory point in methionine metabolism. Studies in rats have shown that the synthesis of sarcosine from the methyl group of methionine is dependent on the availability of glycine. nih.gov In vivo experiments have indicated that a portion of the methyl carbon from dietary methionine is metabolized via sarcosine, and this pathway becomes more significant with higher methionine intake. nih.gov

Sarcosine Degradation Pathways and Glycine Regeneration

Sarcosine is not a terminal metabolite; instead, it is readily degraded back into glycine, a crucial amino acid for various biosynthetic processes. wikipedia.org This degradation primarily occurs through a demethylation reaction.

Sarcosine Demethylation to Glycine

The primary enzyme responsible for the breakdown of sarcosine is sarcosine dehydrogenase (SARDH), a mitochondrial enzyme. wikipedia.orgcreative-enzymes.com SARDH catalyzes the oxidative demethylation of sarcosine to yield glycine. wikipedia.orgnih.gov This reaction is an important step in regenerating the glycine pool from sarcosine. wikipedia.org

SARDH is a flavoprotein that utilizes FAD as a cofactor and is linked to the respiratory chain via an electron-transferring flavoprotein (ETF). wikipedia.orgcreative-enzymes.com The demethylation process can proceed in the presence or absence of tetrahydrofolate (THF). wikipedia.org In the absence of THF, free formaldehyde (B43269) is produced along with glycine. nih.gov

In some microorganisms, another enzyme, sarcosine oxidase, also carries out the oxidative demethylation of sarcosine to glycine and formaldehyde. ebi.ac.ukwikipedia.org This enzyme is particularly found in bacteria that can use sarcosine as a sole source of carbon and energy. ebi.ac.uk

One-Carbon Unit Generation from Sarcosine Metabolism

The metabolism of sarcosine is a significant source of one-carbon units, which are essential for the synthesis of purines, thymidylate, and other vital molecules. nih.govnih.gov When sarcosine dehydrogenase demethylates sarcosine, the methyl group is released as formaldehyde. frontiersin.orgwikipedia.org This formaldehyde can then react with tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. frontiersin.orgnih.gov

This 5,10-methylenetetrahydrofolate is a key intermediate in one-carbon metabolism, capable of being interconverted to other one-carbon folate derivatives or directly used in biosynthetic reactions. nih.gov Therefore, the degradation of sarcosine not only regenerates glycine but also contributes directly to the pool of activated one-carbon units within the cell. nih.gov

Interplay of Sarcosine Metabolism within One-Carbon and Folate Metabolic Networks

The metabolic pathways of sarcosine are deeply integrated with the broader one-carbon and folate metabolic networks, which are compartmentalized between the mitochondria and the cytosol. nih.govnih.gov

In the mitochondria, the catabolism of choline, dimethylglycine, and sarcosine all contribute to the generation of 5,10-methylene-THF. frontiersin.orgnih.gov This mitochondrial one-carbon pool is crucial for various processes, including the synthesis of formate, which can then be transported to the cytoplasm to fuel cytosolic one-carbon reactions. nih.gov

The activity of enzymes like GNMT and SARDH highlights the regulatory links between these pathways. For instance, 5-methyltetrahydrofolate, a key component of the folate cycle, is an inhibitor of GNMT. mdpi.com This creates a feedback loop where the status of the folate pool can influence the rate of sarcosine synthesis from glycine. mdpi.com Conversely, high levels of SAM can inhibit methylenetetrahydrofolate reductase (MTHFR), which in turn can release the inhibition on GNMT and promote sarcosine formation. mdpi.com

This intricate network ensures a balance in the supply of methyl groups for methylation reactions and one-carbon units for biosynthesis, with sarcosine metabolism acting as a key junction. mdpi.com The interconversion of sarcosine and glycine, therefore, plays a vital role in maintaining amino acid homeostasis and supporting the diverse demands of cellular metabolism. nih.govscispace.com

Data Tables

Table 1: Key Enzymes in Sarcosine Metabolism

EnzymeLocationFunctionCofactor(s)
Dimethylglycine Dehydrogenase (DMGDH)MitochondriaConverts dimethylglycine to sarcosineFAD, Tetrahydrofolate
Glycine N-Methyltransferase (GNMT)CytosolConverts glycine to sarcosineS-adenosylmethionine (SAM)
Sarcosine Dehydrogenase (SARDH)MitochondriaConverts sarcosine to glycineFAD, Tetrahydrofolate
Sarcosine OxidaseVaries (e.g., microbial)Converts sarcosine to glycineFAD

Sarcosine and Glycine Flux in Cellular Homeostasis

The dynamic balance between sarcosine synthesis and degradation is vital for maintaining cellular equilibrium. This metabolic flux is a key component of the one-carbon metabolism network, which supplies methyl groups for a vast number of biosynthetic and regulatory reactions, including the synthesis of purines, creatine, and glutathione. clinisciences.comwikipedia.orgnih.gov The interconversion pathway also shuttles methyl groups between the activated methyl cycle and the folate pool. plos.org

Alterations in the sarcosine-glycine flux have been associated with various physiological and pathological states. For instance, increased glycine uptake and catabolism have been linked to rapid cancer cell proliferation. scispace.comnih.gov Studies have shown that in some cancer cells, there is an upregulation of the sarcosine-producing enzyme GNMT and a downregulation of the sarcosine-metabolizing enzyme SARDH, leading to an accumulation of sarcosine. researchgate.netnih.gov This highlights the importance of this metabolic axis in cellular processes that demand high biosynthetic and methylation activity.

Table 1: Key Enzymes in Sarcosine and Glycine Interconversion

This table summarizes the primary enzymes responsible for the metabolic flux between glycine and sarcosine.

EnzymeAbbreviationFunctionSubstratesProductsCellular Location
Glycine N-methyltransferaseGNMTCatalyzes the N-methylation of glycine to form sarcosine. nih.govwikipedia.orgGlycine, S-adenosylmethionine (SAM)Sarcosine, S-adenosylhomocysteine (SAH)Cytosol slu.se
Sarcosine DehydrogenaseSARDHCatalyzes the oxidative demethylation of sarcosine to form glycine. wikipedia.orgSarcosine, Water, AcceptorGlycine, Formaldehyde, Reduced AcceptorMitochondria wikipedia.orgslu.se

A primary role of the metabolic flux between glycine and sarcosine is the regulation of the intracellular ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH). uniprot.orgplos.orgwikipedia.org This ratio, often termed the "methylation potential" or "methylation index" of the cell, is a critical determinant of the rate of numerous transmethylation reactions. nih.gov

SAM is the universal methyl donor for the methylation of a wide array of biomolecules, including DNA, RNA, proteins, and lipids. nih.govplos.orgresearchgate.net These methylation events are fundamental to cellular regulation, affecting gene expression, signal transduction, and metabolic pathways. medlineplus.gov The enzyme GNMT directly influences the SAM/SAH ratio by consuming SAM to methylate glycine. nih.govplos.org This reaction is significant because, unlike most other methyltransferases that produce essential methylated products, the product of GNMT, sarcosine, is not known to have an essential metabolic function. nih.gov This suggests that a principal function of GNMT is to act as a buffer for SAM levels, consuming excess SAM when methyl group donors are abundant. nih.govbiorxiv.org

Following the donation of its methyl group, SAM is converted to SAH. researchgate.net SAH is a potent product inhibitor of the majority of SAM-dependent methyltransferases. nih.govucla.edu Therefore, its efficient removal is crucial for maintaining ongoing methylation reactions. The concentration of SAH is controlled by its hydrolysis to homocysteine and adenosine, a reaction catalyzed by SAH hydrolase. ucla.edu

The activity of GNMT provides a direct mechanism to control the SAM/SAH ratio. By catalyzing the formation of sarcosine and SAH from glycine and SAM, GNMT activity modulates the levels of both the primary methyl donor and its inhibitory product. uniprot.orgwikipedia.org Research has shown that knocking down GNMT expression leads to a significant increase in intracellular SAM levels, confirming its crucial role in regulating the cellular methyl pool. biorxiv.org The activity of GNMT itself is subject to regulation; for instance, it is inhibited by 5-methyltetrahydrofolate, linking the regulation of the SAM/SAH ratio directly to the folate cycle and the availability of one-carbon units. nih.govplos.org This intricate regulatory network ensures that the cell's methylation capacity is tightly controlled and responsive to metabolic status. nih.gov

Table 2: Research Findings on SAM/SAH Regulation by Sarcosine-Glycine Flux

This table presents key findings from research on how the interplay between sarcosine and glycine metabolism affects the SAM/SAH ratio.

Research FocusKey FindingImplicationReference
GNMT FunctionGNMT plays a major role in regulating SAM levels in mammals. nih.govGNMT acts as a buffer for cellular methylation potential. nih.gov
GNMT KnockdownKnockdown of the gnmt gene in Drosophila resulted in a significant increase in SAM levels. biorxiv.orgConfirms the critical role of GNMT in consuming and thus regulating SAM concentration. biorxiv.org
SAH InhibitionSAH is a potent product inhibitor of most SAM-dependent methyltransferases. ucla.eduEfficient regulation of the SAM/SAH ratio by enzymes like GNMT is crucial to prevent feedback inhibition of cellular methylation. ucla.edu
Metabolic LinkGNMT links one-carbon metabolism to the regulation of the SAM/SAH ratio. wikipedia.orgThe flux through the sarcosine pathway is a key regulatory point for overall cellular methylation homeostasis. wikipedia.org
Sarcosine as a ProductThe product of GNMT, sarcosine, has no known essential function, suggesting GNMT's primary role is regulating AdoMet utilization. nih.govThis highlights a unique metabolic design where a reaction's main purpose is to control the level of a critical cofactor. nih.gov

Enzymatic Mechanisms Governing Sarcosine and Glycine Interconversions

Glycine (B1666218) N-Methyltransferase (GNMT) Catalysis

Glycine N-methyltransferase (GNMT) is a key enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to glycine, resulting in the formation of sarcosine (B1681465) (N-methylglycine). nih.govebi.ac.ukacs.org This enzymatic reaction is crucial for regulating the cellular ratio of SAM to S-adenosyl-L-homocysteine (SAH), a key indicator of cellular methylation potential. nih.govnih.gov

Mechanistic Studies of Methyl Transfer from S-Adenosyl-L-Methionine to Glycine

The catalytic mechanism of GNMT involves an ordered binding of substrates, with SAM binding first, which induces a conformational change in the enzyme. ebi.ac.ukacs.org This change creates a binding pocket for glycine. nih.govacs.org The transfer of the methyl group from SAM to the amino group of glycine proceeds via an S"N"2 mechanism. ebi.ac.uknih.gov

Several key amino acid residues within the active site play crucial roles in this process. Arginine 175 (Arg175) is vital for binding the glycine substrate, specifically favoring its basic form. ebi.ac.ukacs.org The lone pair of electrons on the amino nitrogen of glycine is oriented towards the methyl group of SAM through a series of hydrogen bonds. nih.gov While Tyr21 was initially thought to polarize the C-S bond of SAM, there is conflicting evidence on its direct role in catalysis. ebi.ac.uk Ultimately, the thermal motion of the enzyme facilitates the collision between the substrates, leading to the nucleophilic attack of glycine's amino group on the methyl group of SAM. ebi.ac.uk

Computational studies using density functional theory (DFT) and quantum mechanics/molecular mechanics (QM/MM) methods have further elucidated the reaction mechanism. nih.govnih.gov These studies support the S"N"2 pathway and highlight the importance of electrostatic interactions in stabilizing the transition state. nih.gov Hydrogen bonds to the amino group of glycine have been shown to lower the reaction barrier, whereas hydrogen bonds to the carboxylate group can increase it. nih.govdiva-portal.org

Kinetic Isotope Effects and Active Site Dynamics

Kinetic isotope effect (KIE) studies, particularly using radiolabeled substrates like [glycine 1-14C] and isotopically labeled SAM, have provided deep insights into the transition state of the GNMT-catalyzed reaction. acs.orgnih.gov The primary carbon (¹²C/¹⁴C) and secondary tritium (B154650) (¹H₃/³H₃) KIEs at the transferring methyl group have been measured for wild-type GNMT and its mutants. acs.org

A significant primary methyl-¹⁴C KIE is consistent with a rate-limiting S"N"2 methyl transfer step. nih.gov Inverse secondary α-³H KIEs have been observed, which are often correlated with increased out-of-plane bending vibrations due to the compaction of the donor-acceptor distance in the transition state. nih.gov This suggests that the protein structure of GNMT plays a role in compressing the distance between the methyl donor (SAM) and the acceptor (glycine) during catalysis. acs.org However, some computational studies propose that such inverse KIEs can manifest without significant compression of the donor-acceptor distance. nih.gov

The dynamic nature of the GNMT active site is also crucial for its function. The enzyme exists as a dimer of dimers, and a flexible N-terminal loop can regulate catalytic activity by competing with SAM for binding to the active site. ebi.ac.uk The binding of SAM induces a significant conformational change, locking it into the active site and creating the pocket for glycine. nih.govacs.org

Kinetic Isotope Effect (KIE) Type Isotopic Substitution Significance in GNMT Catalysis
Primary Carbon KIE¹²C/¹⁴C in methyl group of SAMA large value indicates that the methyl transfer is the rate-limiting step in the reaction. nih.gov
Secondary Hydrogen KIE¹H₃/³H₃ in methyl group of SAMInverse effects suggest a constrained transition state with increased vibrational frequencies, potentially due to active site compaction. acs.orgnih.gov

Sarcosine Dehydrogenase (SOX) Activity and Formaldehyde (B43269) Production

Sarcosine dehydrogenase (SOX), also known as sarcosine oxidase, is a flavoenzyme that catalyzes the oxidative demethylation of sarcosine to produce glycine and formaldehyde. ebi.ac.ukwikipedia.org This enzyme is found in various organisms, from bacteria to mammals, and plays a role in choline (B1196258) and one-carbon metabolism. nih.govmhmedical.com

Characterization of Sarcosine Oxidation to Glycine

The oxidation of sarcosine by SOX is an irreversible reaction that, in the presence of an acceptor and water, yields glycine, formaldehyde, and a reduced acceptor. wikipedia.org In many cases, the physiological electron acceptor is linked to the respiratory chain. wikipedia.orgmdpi.com The reaction can be summarized as:

Sarcosine + Acceptor + H₂O → Glycine + Formaldehyde + Reduced Acceptor wikipedia.org

Studies using ¹⁴C-labeled sarcosine have been instrumental in tracing the metabolic fate of the carbon atoms during this conversion. For instance, Arabidopsis plantlets have been shown to slowly metabolize [¹⁴C]sarcosine to glycine and serine. nih.gov The production of formaldehyde during this reaction has been quantified using various assays and has been shown to be significantly faster than formaldehyde production from methanol (B129727) by methanol dehydrogenases. researchgate.netacs.org This efficient production of formaldehyde has been utilized in synthetic biology applications to create in vivo formaldehyde sources. nih.govresearchgate.net

FAD-Dependent Catalysis and Substrate Specificity

Sarcosine dehydrogenase is a flavoprotein that contains a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor. ebi.ac.ukwikipedia.org The FAD is typically linked to a histidine or cysteine residue within the enzyme's active site. ebi.ac.uknih.gov The catalytic mechanism involves the transfer of a hydride from the N-methyl group of sarcosine to the FAD, reducing it to FADH₂. wikipedia.org The reduced flavin is then re-oxidized by an electron acceptor, which can be oxygen in the case of sarcosine oxidases, producing hydrogen peroxide. nih.govmdpi.com

SOX exhibits a degree of substrate specificity. While its primary substrate is sarcosine, some isoforms can also oxidize other N-methyl amino acids like N-methyl-L-alanine. researchgate.net However, tertiary amines such as dimethylglycine are generally not substrates for SOX. researchgate.net The substrate specificity is determined by the architecture of the active site, which accommodates the N-methyl amino acid structure. researchgate.net

Property Description
Enzyme Type Flavoenzyme ebi.ac.ukwikipedia.org
Cofactor Covalently bound Flavin Adenine Dinucleotide (FAD) ebi.ac.uknih.gov
Reaction Oxidative demethylation of sarcosine ebi.ac.uk
Products Glycine, Formaldehyde, and a reduced electron acceptor (e.g., H₂O₂) wikipedia.orgnih.gov
Substrate Specificity Primarily sarcosine; some isoforms accept other N-methyl amino acids. researchgate.net

Dimethylglycine Dehydrogenase (DMGDH) and Related Enzymes

Dimethylglycine dehydrogenase (DMGDH) is a mitochondrial enzyme that catalyzes the oxidative demethylation of dimethylglycine to sarcosine and formaldehyde. ontosight.ainih.gov This reaction is a key step in the catabolism of choline. ontosight.ai Like SOX, DMGDH is a flavoprotein that utilizes FAD as a cofactor and requires an electron transfer flavoprotein (ETF) to shuttle electrons to the respiratory chain. ontosight.ainih.gov

In some organisms, a single enzyme can exhibit both dimethylglycine dehydrogenase and sarcosine dehydrogenase activity. For example, an unusual DMGDH from the bacterium Chromohalobacter salexigens was found to utilize both dimethylglycine and sarcosine as substrates. nih.govnih.gov This enzyme, a monomer with a non-covalently bound FAD, displayed dual coenzyme specificity, preferring NAD⁺ over NADP⁺. nih.govasm.org

The interplay between GNMT, SOX, and DMGDH is central to the metabolism of one-carbon units and the regulation of methyl group availability. While GNMT synthesizes sarcosine from glycine, DMGDH and SOX catabolize dimethylglycine and sarcosine, respectively, ultimately funneling the methyl groups into the one-carbon pool in the form of formaldehyde.

Enzyme Substrate Product(s) Cofactor
Glycine N-Methyltransferase (GNMT) Glycine, S-Adenosyl-L-MethionineSarcosine, S-Adenosyl-L-Homocysteine-
Sarcosine Dehydrogenase (SOX) SarcosineGlycine, FormaldehydeFAD
Dimethylglycine Dehydrogenase (DMGDH) DimethylglycineSarcosine, FormaldehydeFAD

Radiotracer Methodologies and Applications of Sarcosine, Glycine 1 14c in Metabolic Research

Design and Synthesis of Radiolabeled Sarcosine (B1681465) Tracers

The effective use of Sarcosine, [glycine 1-14C] in metabolic studies begins with its careful design and synthesis. The placement of the carbon-14 (B1195169) label at the 1-position of the glycine (B1666218) backbone is a critical design choice. This allows for the tracing of the carboxyl group of glycine as it is incorporated into sarcosine and follows its subsequent metabolic fate.

Several methods can be employed for the synthesis of radiolabeled amino acids like sarcosine. One common approach is a variation of the Strecker synthesis, which utilizes a radiolabeled cyanide, such as [¹⁴C]cyanide, to introduce the labeled carbon. Another method involves the N-methylation of [1-¹⁴C]glycine. In this process, [1-¹⁴C]glycine is dissolved and reacted with a methylating agent, like methyl iodide, under controlled pH conditions to yield Sarcosine, [glycine 1-14C]. The purity of the final radiolabeled product is paramount and is often ensured through techniques like ion-exchange chromatography.

The design of such tracers also considers the specific metabolic questions being addressed. For instance, while [glycine 1-14C] is used to trace the carbon skeleton, other labeling strategies, such as using isotopes on the methyl group, can provide information specifically on methylation and demethylation reactions. The choice of radionuclide is also a key consideration; while this article focuses on carbon-14, other isotopes like carbon-11 (B1219553) have been used for positron emission tomography (PET) imaging studies of sarcosine. nih.gov

In Vivo Tracer Kinetic Studies

Once synthesized, Sarcosine, [glycine 1-14C] is a powerful tool for probing metabolic fluxes and turnover rates within a living organism.

Assessment of Sarcosine and Glycine Demethylation and Methylation Fluxes

The interconversion of sarcosine and glycine is a key metabolic control point. Glycine N-methyltransferase (GNMT) catalyzes the methylation of glycine to form sarcosine, while sarcosine dehydrogenase (SARDH) is responsible for the demethylation of sarcosine back to glycine. wikipedia.orgnih.gov The use of Sarcosine, [glycine 1-14C] allows researchers to quantify the rates of these opposing reactions in vivo.

By infusing Sarcosine, [glycine 1-14C] and monitoring the appearance of the radiolabel in the glycine pool, the rate of sarcosine demethylation can be determined. Conversely, infusion of [1-¹⁴C]glycine allows for the measurement of the flux towards sarcosine, representing the rate of glycine methylation. Studies in pigs have utilized infusions of [1-14C]sarcosine to refine estimates of glycine and threonine kinetics, demonstrating the utility of this approach in understanding amino acid interconversions under different physiological conditions. eur.nlgrafiati.com These kinetic studies are essential for understanding how factors like diet and disease states impact one-carbon metabolism.

Determination of Whole-Body and Tissue-Specific Glycine Turnover using Sarcosine, [glycine 1-14C]

Furthermore, by combining tracer administration with tissue sampling, it is possible to assess tissue-specific glycine turnover. This allows for an understanding of how different organs contribute to and utilize the body's glycine pool. For example, the liver is a major site of glycine and sarcosine metabolism, and studies using radiolabeled precursors have been instrumental in defining the liver's role in these processes. nih.gov

In Vitro and Ex Vivo Metabolic Fate Tracking

In addition to whole-body studies, Sarcosine, [glycine 1-14C] is extensively used in simplified biological systems to investigate specific cellular and biochemical processes.

Cellular Uptake and Distribution of Sarcosine, [glycine 1-14C]

Understanding how sarcosine enters cells is fundamental to comprehending its metabolic role. The use of radiolabeled sarcosine allows for the direct measurement of its transport across cell membranes. Studies in human prostate cancer (PC-3) cells have utilized [¹⁴C]sarcosine to investigate its uptake. nih.gov These studies have identified specific amino acid transporters, such as SNAT2, as being responsible for the cellular uptake of both sarcosine and glycine, particularly under conditions of hyperosmotic stress. nih.govresearchgate.net

By incubating cells with Sarcosine, [glycine 1-14C] and subsequently fractionating the cells, the subcellular distribution of the tracer can also be determined. This can reveal where sarcosine metabolism is most active within the cell, for instance, in the mitochondria where sarcosine dehydrogenase is located.

Cell LineConditionTracerKey FindingReference
PC-3 (Human Prostate Cancer)Hyperosmotic[¹⁴C]sarcosineSNAT2 is responsible for at least 80% of sarcosine uptake. nih.gov

Quantification of Metabolites and Carbon Dioxide Evolution from Labeled Precursors

Once inside the cell, Sarcosine, [glycine 1-14C] is metabolized, and the radiolabel is incorporated into various downstream products. A key application of this tracer is to quantify the metabolic fate of the sarcosine carbon backbone.

Furthermore, the radiolabel can be traced into other metabolites, such as amino acids in proteins. In the same rat study, after hydrolysis of carcass proteins, the radioactivity was found primarily in the glycine and serine fractions, indicating the conversion of the labeled glycine moiety and its subsequent incorporation into newly synthesized proteins. tandfonline.com

Experimental SystemTracerMeasured EndpointKey FindingReference
Young Rats (in vivo)Sarcosyl-[2-¹⁴C]glycine¹⁴CO₂ expiration8% of the dose recovered as ¹⁴CO₂ in 24 hours. tandfonline.comjst.go.jp
Young Rats (in vivo)Sarcosyl-[2-¹⁴C]glycineRadioactivity in carcass protein50% of the dose recovered in body protein in 24 hours. tandfonline.comjst.go.jp
Rat Liver Slices (in vitro)L-[methyl-¹⁴C]methionineIncorporation into sarcosine and serineDependent on available glycine. nih.gov

Analytical Techniques for Radiolabeled Metabolites

The study of Sarcosine, [glycine 1-14C] in metabolic research relies on a suite of sophisticated analytical techniques capable of detecting, separating, and quantifying the radiolabeled compound and its metabolic derivatives. These methods are essential for tracing the metabolic fate of the 14C label through various biochemical pathways.

Scintillation Counting and Radiochromatography (TLC, HPLC)

Liquid Scintillation Counting (LSC) is a fundamental technique for the quantitative measurement of the beta-emitting 14C isotope in Sarcosine, [glycine 1-14C] studies. It is often used as the final detection step after chromatographic separation to quantify the radioactivity in specific metabolites or cellular fractions. tandfonline.com In pulse-chase experiments, LSC can be used to quantify the distribution of the 14C label into different cellular components, such as proteins and nucleic acids, providing a broad overview of the metabolic fate of the sarcosine-derived glycine.

Radiochromatography combines the separation power of chromatography with the sensitivity of radiometric detection. It is indispensable for isolating and identifying metabolites of Sarcosine, [glycine 1-14C] from complex biological mixtures.

Thin-Layer Chromatography (TLC): TLC is a versatile and rapid technique used for separating radiolabeled compounds. researchgate.netasm.org In the context of Sarcosine, [glycine 1-14C], radio-TLC is employed for assessing radiochemical purity and for separating metabolites. For instance, analysis of Sarcosine, [glycine 1-14C] on silica (B1680970) gel plates using an ethanol:ammonia (7:3) solvent system shows a characteristic retention factor (Rf) of 0.45. In biosynthetic studies, TLC coupled with autoradiography has been used to identify major radioactive products derived from 14C-labeled precursors like glycine. asm.org

High-Performance Liquid Chromatography (HPLC): Radio-HPLC provides higher resolution and more precise quantification than TLC. nih.gov It is a cornerstone for analyzing the products of enzymatic reactions and for tracking metabolites in biological samples. nih.govsci-hub.se In assays for methyltransferase enzymes, HPLC is used to separate the 14C-labeled products, such as dimethylglycine and betaine (B1666868) formed from a radiolabeled methyl donor and a sarcosine substrate. nih.gov The eluent is collected in fractions, and the radioactivity of each fraction is measured by scintillation counting to create a radiochromatogram. nih.gov This method allows for the detailed kinetic analysis of enzymes involved in sarcosine metabolism. nih.gov Furthermore, HPLC is crucial for separating the parent compound, such as [glycyl-14C]glycylsarcosine, from its hydrolyzed products like 14C-glycine, enabling detailed studies of dipeptide transport and metabolism in tissues. sci-hub.se

Table 1: Applications of Scintillation Counting and Radiochromatography in Sarcosine, [glycine 1-14C] Research

Technique Application Key Findings / Parameters References
Scintillation Counting Quantifying 14C in metabolic fractions Measures label incorporation into proteins and nucleic acids.
Enzyme activity assays Quantifies methylated products after removal of unreacted S-adenosyl-L-[methyl-14C]methionine. nih.gov
Quantifying dipeptide flux Measures 14C-activity in samples from Ussing chamber experiments to determine transport rates. harvardapparatus.com
Radio-TLC Radiochemical purity assessment Mobile Phase: ethanol:ammonia (7:3); Rf = 0.45 on silica gel.
Analysis of biosynthetic products Identifies major radioactive bands corresponding to metabolites. asm.org
Radio-HPLC Radiochemical purity assessment Column: C18; Gradient: 0.1% TFA/ACN.
Analysis of enzyme reaction products Separates and quantifies 14C-labeled products like dimethylglycine and betaine. nih.gov
Metabolite separation Separates [14C]Gly-Sar from its metabolite [14C]glycine in tissue transport studies. sci-hub.se

Coupled Mass Spectrometry Techniques (LC-MS, GC-MS) for Labeled Product Identification and Quantification

Coupling chromatographic separation with mass spectrometry provides unparalleled sensitivity and specificity for identifying and quantifying metabolites. These techniques are powerful tools for metabolomic studies, capable of analyzing sarcosine and its related compounds in complex biological matrices like tissue, urine, and plasma. mtoz-biolabs.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version, LC-MS/MS, are central to modern metabolomics. mtoz-biolabs.commaff.go.jp Unbiased metabolomic profiling using LC-MS has been instrumental in identifying sarcosine as a metabolite that is highly elevated during the progression of prostate cancer to metastasis. nih.gov For targeted analysis, LC-MS/MS offers detailed quantitative and qualitative data on sarcosine and its metabolites from various biological samples. mtoz-biolabs.com The high sensitivity of advanced instruments, such as Orbitrap mass spectrometers, allows for very low limits of quantification for sarcosine and glycine. maff.go.jp

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another key platform for metabolomic analysis, particularly for volatile or semi-volatile compounds. nih.gov For the analysis of non-volatile compounds like amino acids, a derivatization step is required to make them amenable to gas chromatography. nih.govexcli.de A common derivatizing agent is bistrimethyl-silyl-trifluoroacetamide (BSTFA). nih.gov GC-MS can be used in both unbiased profiling and targeted quantification modes. nih.gov For instance, isotope dilution GC-MS with selected ion monitoring (SIM) is a precise method for quantifying specific target metabolites. nih.gov Furthermore, GC-tandem mass spectrometry (GC-MS/MS) methods have been developed for the simultaneous, accurate quantification of sarcosine and its structurally similar isomers, α-alanine and β-alanine, as well as glycine and creatinine, which is crucial for clinical applications. excli.de This is achieved by using unique precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, which eliminates interference between the isomers. excli.de

Table 2: Applications of Coupled Mass Spectrometry in Sarcosine Research

Technique Application Key Methodological Aspects Research Findings References
LC-MS Unbiased metabolomic profiling Used Thermo-Fisher Linear Ion Trap mass spectrometer. Distinguished benign prostate, localized prostate cancer, and metastatic disease; identified sarcosine as a key elevated metabolite in cancer progression. nih.gov
LC-MS/MS Quantitative and qualitative analysis Integrates LC's separation with the high sensitivity of MS/MS detection. Enables precise measurement of sarcosine in complex biological matrices like serum, plasma, and urine. mtoz-biolabs.com
LC-Orbitrap MS Identification of degradation products ESI source; improved detection limits (0.5 nmol/g for sarcosine). Identified glycine as a transient degradation product of glyphosate (B1671968), while sarcosine was not detected. maff.go.jp
GC-MS Unbiased metabolomic profiling Derivatization with BSTFA; electron impact ionization. Complemented LC-MS in distinguishing prostate cancer stages; used for small metabolite screens. nih.govnih.gov
GC-MS Targeted quantification Isotope dilution with selected ion monitoring (SIM). Quantified target metabolites in tissue and urine samples. nih.gov
GC-MS/MS Simultaneous metabolite quantification Derivatization with BSTFA + 1% TMCS; MRM acquisition. Developed a validated method to quantify sarcosine, α-alanine, β-alanine, glycine, and creatinine, overcoming isomeric interference. excli.de

Membrane Transport Systems Interacting with Sarcosine and Glycine

Glycine (B1666218) Transporter 1 (GlyT1) Modulation and Sarcosine (B1681465) as a Substrate/Inhibitor

The Glycine Transporter 1 (GlyT1) is a key protein in the regulation of glycine levels, particularly in the central nervous system. Sarcosine (N-methylglycine) interacts with GlyT1 in a dual manner, acting as both a competitive inhibitor and a substrate. nih.govnih.govnih.govtocris.com This dual interaction is central to its modulatory effects on glycinergic neurotransmission.

As a competitive inhibitor, sarcosine binds to GlyT1, preventing the uptake of glycine from the extracellular space. medchemexpress.comebi.ac.uk This inhibition leads to an increase in the synaptic concentration of glycine, which can potentiate the activity of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a co-agonist. medchemexpress.comfrontiersin.org The inhibitory effect of sarcosine and its derivatives on GlyT1 has been a significant area of research. For instance, N-[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine (NFPS), a derivative of sarcosine, is a potent and selective GlyT1 inhibitor. nih.govjneurosci.org

Simultaneously, sarcosine is also recognized as a substrate for GlyT1, meaning it can be transported into the cell by the transporter. nih.govmdpi.commdpi.com This transport is an electrogenic process, generating a current that can be measured. Studies using oocytes expressing GlyT1 have shown that the application of sarcosine induces a dose-dependent current, confirming its role as a substrate. nih.govmdpi.com Some research suggests that sarcosine's interaction with GlyT1 is more accurately described as a substrate-type inhibition, where it can cause the transporter to operate in reverse, leading to the efflux of intracellular glycine. mdpi.com

The interaction of sarcosine with GlyT1 is subtype-specific, as it does not significantly interact with the Glycine Transporter 2 (GlyT2). nih.gov This selectivity is attributed to the sarcosine moiety's interaction with the glycine binding site on GlyT1. nih.gov The table below summarizes the inhibitory potency of various compounds on GlyT1, as determined by their ability to antagonize the uptake of [¹⁴C]glycine.

Table 1: Inhibitory Potency (IC₅₀) of Compounds on GlyT1a-mediated [¹⁴C]Glycine Uptake
CompoundIC₅₀ (nM)Reference
(+/-)-NFPSData not available in this format, but shown to fully antagonize uptake. nih.govjneurosci.org
Bitopertin25 medchemexpress.com
Iclepertin (BI-425809)Potent, selective inhibitor (specific value not provided). medchemexpress.com
SSR50473415 (rat), 18 (human), 38 (mouse) medchemexpress.com
PF-0346327511.6 (Kᵢ) medchemexpress.com

Other Amino Acid Transport Systems (e.g., SNAT2, PAT) Exhibiting Sarcosine Uptake

Beyond GlyT1, other amino acid transport systems are also involved in the cellular uptake of sarcosine. Notably, the Sodium-coupled Neutral Amino Acid Transporter 2 (SNAT2), also known as SLC38A2, has been identified as a key transporter for sarcosine, particularly in certain pathological conditions like prostate cancer. nih.govnih.govsdu.dk

Initial hypotheses suggested the involvement of Proton-coupled Amino acid Transporter (PAT) systems (SLC36) in sarcosine uptake. mdpi.com However, studies in human prostate cancer (PC-3) cells revealed that while SNAT2 expression and sarcosine uptake were significantly increased under hyperosmotic stress, PAT1 mRNA and protein were undetectable. nih.gov This indicates a primary role for SNAT2 in sarcosine transport under these conditions. SNAT2 is known to be upregulated by stimuli such as amino acid starvation and osmotic stress. nih.govsdu.dk

Research using [¹⁴C]sarcosine and ³H-glycine in PC-3 cells demonstrated that hyperosmotic conditions led to an eight- to nine-fold increase in the uptake of both amino acids. nih.gov The crucial role of SNAT2 was confirmed through siRNA knockdown experiments, which resulted in a significant reduction of sarcosine uptake. nih.gov These findings identify sarcosine as a substrate for SNAT2, expanding the understanding of its transport mechanisms beyond the well-established GlyT1 pathway. nih.gov

Table 2: Effect of SNAT2 Knockdown on Sarcosine Uptake in Hyperosmotic PC-3 Cells
ParameterControl (siRNA)SNAT2 (siRNA)Reference
Vₘₐₓ (nmol mg protein⁻¹ min⁻¹)2653 ± 38513 ± 38 nih.gov
Kₘ (mM)3.19 ± 0.133.42 ± 0.71 nih.gov

Heteroexchange and Trans-Stimulation Mechanisms

A significant aspect of sarcosine's interaction with membrane transporters, particularly GlyT1, is its ability to induce heteroexchange and trans-stimulation of glycine efflux. biorxiv.orgbiorxiv.org Heteroexchange is a process where the uptake of an extracellular substrate (in this case, sarcosine) is coupled to the efflux of an intracellular substrate (glycine). This mechanism can lead to an increase in the extracellular concentration of glycine. mdpi.comfrontiersin.org

Studies have demonstrated that sarcosine stimulates the release of pre-loaded [³H]glycine from cells expressing GlyT1. mdpi.combiorxiv.org This trans-stimulation of glycine efflux is an electroneutral process, meaning it does not involve a net transfer of charge across the membrane. biorxiv.org This is distinct from the electrogenic forward transport of glycine or sarcosine into the cell. The process of sarcosine/glycine heteroexchange is functional even at the negative resting potential of cells like astrocytes. biorxiv.org

Table 3: Summary of Sarcosine-Induced Glycine Efflux Mechanisms
MechanismDescriptionKey FindingReference
HeteroexchangeUptake of extracellular sarcosine is coupled to the efflux of intracellular glycine via GlyT1.Sarcosine stimulates the release of [³H]glycine from cells, an effect blocked by the GlyT1 inhibitor NFPS. mdpi.combiorxiv.org
Trans-stimulationThe presence of extracellular sarcosine accelerates the rate of glycine efflux through GlyT1.This process is electroneutral and enhances NMDAR co-agonist site occupancy more than reversed uptake. biorxiv.orgbiorxiv.org

Molecular and Cellular Mechanisms Involving Sarcosine, Glycine 1 14c Beyond Direct Metabolism

Sarcosine (B1681465), or N-methylglycine, extends its influence beyond its established role in one-carbon metabolism, engaging with fundamental cellular processes that include neurotransmission, osmotic stress responses, and protein quality control. These non-metabolic functions highlight its versatility as a signaling molecule and a cytoprotective agent. This article details the molecular and cellular mechanisms through which sarcosine exerts these effects, focusing on its interactions with the N-methyl-D-aspartate receptor (NMDAR), its function in cellular osmotic regulation, and its impact on proteostasis and autophagy.

Environmental and Microbial Biotransformation of Sarcosine

Role of Sarcosine (B1681465) in Glyphosate (B1671968) Degradation Pathways

Microorganisms have evolved two principal metabolic routes to break down glyphosate: the aminomethylphosphonic acid (AMPA) pathway and the carbon-phosphorus (C-P) lyase pathway, the latter of which produces sarcosine. researchgate.netresearchgate.netmdpi.com

C-P Lyase Pathway and Sarcosine Formation

The C-P lyase pathway involves the enzymatic cleavage of the carbon-phosphorus bond within the glyphosate molecule. researchgate.netnih.gov This reaction, catalyzed by the C-P lyase enzyme complex, yields two primary products: inorganic phosphate (B84403), which can be used as a phosphorus source by the microorganism, and sarcosine (N-methylglycine). nih.govmdpi.com The C-P lyase pathway is particularly significant under conditions of inorganic phosphate limitation, as it provides a mechanism for microbes to access the phosphorus in organophosphonates like glyphosate. mdpi.comresearchgate.net A number of bacterial species have been identified that utilize this pathway for glyphosate degradation. mdpi.com For instance, Pseudomonas sp. PG2982 has been shown to metabolize glyphosate to sarcosine through the cleavage of its C-P bond. nih.gov Similarly, Enterobacter cloacae K7 demonstrates C-P lyase activity, degrading glyphosate and producing sarcosine as an intermediate. researchgate.net

The formation of sarcosine via the C-P lyase pathway is a critical step in the complete mineralization of glyphosate, transforming the herbicide into a readily metabolizable biomolecule. nih.govresearchgate.net

Microbial Utilization of Sarcosine as a Carbon and Nitrogen Source

Following its formation from glyphosate degradation, or from other environmental sources, sarcosine can be utilized by a diverse range of microorganisms as a source of essential nutrients, primarily carbon and nitrogen. mdpi.comasm.org Many soil bacteria can use sarcosine as their sole source of carbon and energy. nih.gov For example, various Pseudomonas species can metabolize sarcosine. researchgate.net

The ability of microorganisms to use sarcosine as a nutrient source is a key factor in its environmental turnover. This process prevents the accumulation of sarcosine in soil and aquatic environments and integrates the carbon and nitrogen from glyphosate into the microbial biomass and broader ecosystem nutrient cycles. mdpi.comoup.com

Table 1: Microbial Utilization of Sarcosine

Microorganism Nutrient Source Reference
Pseudomonas species Carbon and Nitrogen researchgate.net
Vibrio natriegens Carbon and Energy asm.org
Methylorubrum extorquens PA1 Nitrogen umn.edu
Enterobacter cloacae K7 Carbon and Nitrogen researchgate.net
Lysinibacillus sphaericus Carbon and Phosphorus (via glyphosate) mdpi.comnih.gov

Dynamics of Sarcosine in Soil and Aquatic Environments

The presence and concentration of sarcosine in soil and aquatic ecosystems are influenced by the rate of glyphosate application and subsequent microbial degradation. nih.govresearchgate.net Studies using isotopically labeled glyphosate (2-¹³C,¹⁵N-glyphosate) have shown that it can be biodegraded via both the AMPA and the sarcosine/glycine (B1666218) pathways simultaneously in agricultural soil. nih.gov In some environmental settings, the sarcosine pathway is favored. For example, in water-sediment systems, the degradation pathway leading to sarcosine has been observed to occur initially, linked to microbial growth. amelica.org This is because the production of sarcosine can be energetically more favorable for microorganisms than the AMPA pathway. amelica.org

Sarcosine itself is generally considered to be readily biodegradable. nih.gov Its rapid mineralization by soil and aquatic microorganisms means that it typically does not persist in the environment. nih.govamelica.org One study found that ¹³C₃,¹⁵N-sarcosine mineralized rapidly in agricultural soil, much faster than AMPA. nih.gov This rapid turnover is a crucial aspect of its environmental fate, minimizing its potential for accumulation and long-term environmental impact.

Characterization of Microbial Enzymes Involved in Environmental Sarcosine Turnover

The microbial breakdown of sarcosine is facilitated by specific enzymes that catalyze its conversion into other metabolic intermediates. nih.govmdpi.com The primary enzymes involved in the environmental turnover of sarcosine are sarcosine oxidase and sarcosine dehydrogenase. nih.govcreative-enzymes.com

Sarcosine Oxidase: This enzyme catalyzes the oxidative demethylation of sarcosine to yield glycine and formaldehyde (B43269). nih.govnih.govresearchgate.net Sarcosine oxidase is a key enzyme in the degradation pathway utilized by bacteria such as Lysinibacillus sphaericus and Pseudomonas species. nih.govmdpi.comnih.gov The glycine produced can be directly incorporated into the cell's metabolic and biosynthetic pathways. nih.gov

Sarcosine Dehydrogenase: This mitochondrial flavoprotein is also involved in the oxidation of sarcosine to glycine. nih.govcreative-enzymes.com It is part of the oxidative degradation pathway of choline (B1196258) in some microorganisms. creative-enzymes.com For instance, Pseudomonas putida 77 utilizes sarcosine dehydrogenase to oxidize sarcosine. nih.gov

These enzymes are inducible, meaning their production by microorganisms often increases in the presence of sarcosine. nih.gov Their efficiency and widespread presence in the microbial world ensure the rapid cycling of sarcosine in the environment. nih.gov

Table 2: Microbial Enzymes in Sarcosine Turnover

Enzyme Function Microbial Source Example Reference
Sarcosine Oxidase Oxidizes sarcosine to glycine and formaldehyde Lysinibacillus sphaericus, Pseudomonas sp. nih.govnih.govmdpi.com
Sarcosine Dehydrogenase Oxidizes sarcosine to glycine Pseudomonas putida 77 nih.govcreative-enzymes.com
C-P Lyase Cleaves glyphosate to form sarcosine and phosphate Pseudomonas sp. PG2982, Enterobacter cloacae K7 mdpi.comnih.govresearchgate.net

Advanced Research Perspectives and Unexplored Avenues for Sarcosine, Glycine 1 14c Studies

Integration with Multi-Omics Approaches (Metabolomics, Fluxomics)

The integration of Sarcosine (B1681465), [glycine 1-14C] tracing with multi-omics technologies, such as metabolomics and fluxomics, offers a comprehensive view of metabolic landscapes. techscience.com These approaches allow researchers to move from static snapshots of metabolite concentrations to a dynamic understanding of metabolic fluxes and their regulation.

Metabolomics, the large-scale study of small molecules, can identify and quantify a wide array of metabolites in a biological sample. When combined with Sarcosine, [glycine 1-14C], it allows for the precise tracking of the carbon-14 (B1195169) label as it is incorporated into downstream metabolites. For instance, in studies of prostate cancer, metabolomic profiles have successfully distinguished between benign tissue, localized cancer, and metastatic disease, with sarcosine being identified as a key metabolite that is highly elevated during cancer progression. nih.gov By introducing Sarcosine, [glycine 1-14C] into such a system, researchers can quantify the rate of sarcosine conversion to glycine (B1666218) and its subsequent entry into other pathways, such as serine and purine (B94841) synthesis. nih.govmdpi.com

Fluxomics, or metabolic flux analysis, takes this a step further by determining the rates of metabolic reactions within a biological network. Using Sarcosine, [glycine 1-14C] as a tracer, kinetic models can be developed to calculate the flux through specific pathways. A pivotal study in pigs utilized a continuous infusion of [1-14C]Sarcosine to investigate the interconversion between glycine and sarcosine. nih.gov This approach, combined with an open two-pool model, allowed for the calculation of sarcosine demethylation and glycine methylation rates, providing a detailed quantitative picture of in vivo glycine metabolism. nih.gov The findings suggested that in fed pigs, sarcosine is primarily produced from choline (B1196258) catabolism and is degraded to glycine in the liver and kidney. nih.gov

Metabolic Flux Rates Determined by [1-14C]Sarcosine Infusion in Pigs nih.gov
Metabolic ProcessCalculated Rate (μmol·kg⁻¹·h⁻¹)Key Finding
Sarcosine Demethylation (DM)1.55 (mean)Rate is similar to the sarcosine production rate, suggesting a balanced turnover.
Sarcosine Production Rate1.85 (mean)Indicates that sarcosine is actively produced, likely from choline catabolism.
Glycine Methylation (GM)Undetectable (<0.5)Suggests that direct methylation of glycine to sarcosine is not a major pathway in this context.

Elucidation of Novel Regulatory Networks

Sarcosine, [glycine 1-14C] is instrumental in uncovering novel regulatory networks by tracing metabolic fates under various physiological or pathological conditions. The metabolism of sarcosine is primarily regulated by two key enzymes: glycine N-methyltransferase (GNMT), which synthesizes sarcosine from glycine, and sarcosine dehydrogenase (SARDH), which demethylates sarcosine back to glycine. hmdb.canih.gov

Studies in prostate cancer have shown that the androgen receptor and the ERG gene fusion product can regulate components of the sarcosine pathway. nih.gov Using Sarcosine, [glycine 1-14C] allows researchers to probe how these oncogenic signals alter the flux through this pathway, potentially linking one-carbon metabolism to cancer cell invasion and proliferation. For example, knocking down GNMT was shown to reduce prostate cancer cell invasion, while the addition of exogenous sarcosine induced an invasive phenotype in benign prostate cells. nih.gov

Furthermore, sarcosine metabolism is interconnected with folate and methionine cycles, which are central to cellular methylation reactions and nucleotide synthesis. nih.govslu.se By tracing the 14C label from Sarcosine, [glycine 1-14C] into these interconnected pathways, researchers can elucidate how sarcosine levels might regulate epigenetic modifications (like DNA methylation) or the synthesis of essential macromolecules. It also has a role as a co-agonist at the NMDA receptor's glycine binding site, suggesting its involvement in neurotransmission and potentially linking metabolic state to neuronal function. nih.govebi.ac.uk

Development of Advanced Tracer Methodologies for Complex Systems

The use of Sarcosine, [glycine 1-14C] is evolving with the development of more sophisticated tracer methodologies designed for complex biological systems. Traditional tracer studies often rely on simplified models, but new approaches aim to account for compartmentalization and tissue-specific metabolism.

For example, the study of sarcosine kinetics in pigs highlighted the importance of multi-compartment models. It was observed that during [1-14C]Sarcosine infusion, the specific radioactivity of intracellular glycine in the liver and kidney was higher than in the plasma. nih.gov This finding demonstrated that these tissues are primary sites of sarcosine demethylation and that plasma measurements alone can underestimate the true rate of glycine production. nih.gov This led to the development of a liver-plasma glycine exchange model to more accurately calculate the whole-body glycine irreversible loss. nih.gov

Future methodologies may involve combining Sarcosine, [glycine 1-14C] with other stable isotope tracers (e.g., ¹³C, ¹⁵N) in the same experiment. This dual-labeling approach can provide a more comprehensive picture of how different metabolic precursors contribute to a particular pathway. For instance, co-administering [1-¹⁴C]Sarcosine with ¹³C-glucose could reveal the interplay between one-carbon metabolism and glycolysis in supporting cancer cell growth.

Comparative Biochemical Studies Across Diverse Biological Systems

Sarcosine, [glycine 1-14C] is a valuable tool for comparative studies to understand how its metabolism differs across species, between different tissues, or in response to environmental changes like diet. Such studies can reveal evolutionary adaptations and species-specific metabolic vulnerabilities.

A comparative metabolomics study of aging and dietary restriction (DR) in rodents and humans revealed that circulating sarcosine levels are similarly affected, decreasing with age and increasing with DR. nih.gov This suggests a conserved role for sarcosine in the metabolic response to aging. The study further showed that in long-lived Ames dwarf mice, sarcosine levels were significantly elevated, and that sarcosine refeeding in old rats altered the plasma metabolome, linking it to amines, amino acids, and lipids. nih.gov Using Sarcosine, [glycine 1-14C] in these different models could directly measure the flux of sarcosine metabolism and determine whether the observed changes in concentration are due to altered production or clearance.

Comparative Sarcosine Levels in Aging and Dietary Restriction (DR) nih.gov
Species/ConditionObservationImplication
Rodents & Humans (Aging)Circulating sarcosine is reduced.Suggests a conserved metabolic signature of aging.
Rodents & Humans (Dietary Restriction)Circulating sarcosine is increased.Highlights sarcosine as a key metabolite in the response to DR.
Long-lived Ames Dwarf MiceSarcosine is significantly elevated.Links higher sarcosine levels to longevity.
Old Rats (Sarcosine Refeeding)Alters plasma metabolome, linking to multiple metabolite classes.Positions sarcosine as an integral node in the metabolic network.

By applying Sarcosine, [glycine 1-14C] tracer studies across diverse organisms, from microbes to mammals, researchers can gain insights into the fundamental roles of the glycine-sarcosine cycle and its adaptation to different metabolic demands and environments.

Q & A

Q. What is the metabolic role of sarcosine in biological systems, and how does isotopic labeling with [glycine 1-14C] enhance its study?

Sarcosine (N-methylglycine) is a key intermediate in glycine metabolism, participating in methyl group transfer via enzymes like glycine-N-methyltransferase (GNMT) and sarcosine dehydrogenase. Radiolabeled [glycine 1-14C] enables tracking of sarcosine’s metabolic fate, particularly in pathways such as glycine-serine interconversion and one-carbon metabolism. For instance, in Pseudomonas sp. PG2982, [3-14C]glyphosate degradation releases [14C]sarcosine, which is further oxidized to glycine and formaldehyde, with isotopic tracing revealing label distribution to proteins (45–47%) and nucleic acids .

Q. How should researchers design experiments to quantify sarcosine dehydrogenase activity in vitro?

Sarcosine dehydrogenase (EC 1.5.99.1) catalyzes sarcosine oxidation to glycine, coupled with tetrahydrofolate-dependent formaldehyde production. A standard assay involves:

  • Reagents : Purified enzyme, sarcosine (1–10 mM), flavin adenine dinucleotide (FAD), and 5,10-CH2-H4PteGlu4.
  • Methods : Monitor NADH oxidation at 340 nm or formaldehyde production via colorimetric assays (e.g., Nash reagent). Ensure kinetic parameters (e.g., Km for sarcosine) are validated using isotopic tracers like [1-14C]sarcosine to distinguish background noise .

Q. What safety protocols are critical when handling [glycine 1-14C]-labeled sarcosine?

While sarcosine itself is classified as non-hazardous, [14C]-labeled compounds require:

  • Radiation Safety : Use shielded containers, monitor exposure with Geiger counters, and adhere to ALARA principles.
  • Waste Management : Segregate liquid and solid waste for licensed disposal.
  • Emergency Measures : In case of spills, evacuate and decontaminate using absorbent materials. Refer to safety data sheets (SDS) for non-radioactive sarcosine handling .

Advanced Research Questions

Q. How can conflicting data on sarcosine’s role in neurological pathways be resolved?

Studies report sarcosine as a GlyT1 inhibitor (reducing glycine uptake by 80%) and a cognitive enhancer, yet null findings exist due to:

  • Measurement Variability : Differences in analytical tools (e.g., HPLC vs. LC-MS) and sampling sites (e.g., CSF vs. microdialysates).
  • Context Dependence : Sarcosine’s effects vary with glycine pool dynamics and species-specific enzyme expression (e.g., human vs. rodent GlyT1). Mitigate discrepancies by standardizing protocols (e.g., kinetic analysis with Km = 27 ± 1.5 µM for GlyT1) and including internal controls (e.g., [3H]glycine uptake assays) .

Q. What experimental strategies isolate sarcosine-specific contributions in complex metabolic networks?

Use dual-isotope labeling : Co-administer [1-14C]sarcosine and [2H3]glycine to distinguish sarcosine-derived glycine from endogenous pools. For example:

  • Pulse-Chase Studies : Track label incorporation into serine (via SHMT) or nucleic acids (e.g., adenine, guanine).
  • Fractionation : Separate cellular components (proteins, nucleic acids) and quantify label distribution via scintillation counting .

Q. How do thermodynamic and kinetic parameters influence sarcosine’s stability in alkaline conditions?

Sarcosine’s zwitterionic structure confers pH-dependent stability. Under alkaline conditions (pH > 9), its degradation to glycine and formaldehyde accelerates. Experimental validation includes:

  • Kinetic Profiling : Measure time-dependent sarcosine depletion via NMR or isotopic dilution assays.
  • Covariance Analysis : Compare degradation rates of sarcosine vs. dimethylglycine (DMG) using regression models (e.g., p < 0.0001 for membrane damage onset) .

Methodological Considerations

Q. What controls are essential for minimizing interference from endogenous sarcosine in isotope dilution assays?

  • Background Correction : Use unlabeled sarcosine spiked into control samples to quantify natural abundance.
  • Matrix-Matched Standards : Prepare calibration curves in biological matrices (e.g., urine, plasma) to account for matrix effects.
  • Enzymatic Blockers : Inhibit sarcosine dehydrogenase with sodium borohydride to prevent metabolite conversion .

Q. How can researchers validate the purity of [glycine 1-14C]sarcosine batches?

  • Chromatography : Use reverse-phase HPLC with radiometric detection (e.g., ≥98% purity).
  • Mass Spectrometry : Confirm molecular ion peaks (m/z 118 for sarcosine; m/z 76 for [14C]glycine) and isotopic enrichment via SRM transitions.
  • Recrystallization : Purify commercial batches (e.g., Aldrich) using aqueous ethanol, as described in J. Org. Chem. protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.